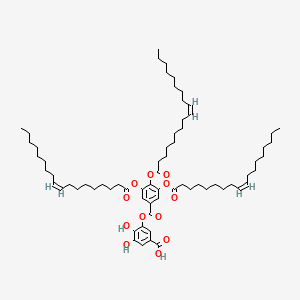

Digalloyl trioleate

Description

Properties

IUPAC Name |

3,4-dihydroxy-5-[3,4,5-tris[[(Z)-octadec-9-enoyl]oxy]benzoyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H106O12/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(70)77-60-54-57(68(76)79-59-53-56(67(74)75)52-58(69)65(59)73)55-61(78-63(71)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66(60)80-64(72)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,52-55,69,73H,4-24,31-51H2,1-3H3,(H,74,75)/b28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKFLSUPRUBOO-IUPFWZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC(=CC(=C1OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC(=CC(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H106O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009857 | |

| Record name | Digalloyl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1115.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17048-39-4 | |

| Record name | Digalloyl trioleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017048394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digalloyl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIGALLOYL TRIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGQ9BY2MDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Digalloyl Trioleate

Enzymatic Synthesis Pathways of Galloyl Esters

Enzymatic methods offer a more selective and environmentally friendly approach to synthesizing galloyl esters, leveraging the specificity of enzymes like lipases and tannases.

Lipase-Catalyzed Esterification for Glycerol-Gallic Acid Conjugates

Lipases are widely employed for the esterification of gallic acid with glycerol (B35011) or fatty acids. For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Lipozyme® 435, has been successfully used for the synthesis of galloyl glycerol derivatives via transesterification reactions. Studies have shown that this lipase can overcome steric hindrance and electron-donating effects associated with the gallic acid moiety usda.govresearchgate.net. These reactions are often performed under solvent-free conditions to enhance efficiency and product yield. Research indicates that optimizing parameters such as reaction temperature, substrate molar ratio (e.g., glycerol to propyl gallate), reaction time, and enzyme load is crucial for maximizing the yield of galloyl glycerol conjugates usda.govresearchgate.net. For example, one study reported a yield of 67.1 ± 1.9% for 1-o-galloylglycerol under optimized conditions: 50°C, a 25:1 glycerol:propyl gallate molar ratio, 120 hours reaction time, and 23.8% enzyme load relative to substrate weight researchgate.net. Similarly, other galloylated structured lipids, like 1,2-dioctanoylgalloylglycerol and 1,2-dipalmitoylgalloylglycerol, have been synthesized using CALB with propyl gallate and trioctanoate or tripalmitin, respectively researchgate.net.

Transglycosylation Mechanisms in Glycosylated Galloyl Compound Formation

Transglycosylation, a process where a glycosyl moiety is transferred from one molecule to another, is another enzymatic strategy relevant to galloyl compound synthesis. While not directly forming digalloyl trioleate, this mechanism is important for creating gallic acid glycosides, which can serve as precursors or related compounds. For example, dextransucrase from Leuconostoc mesenteroides has been used to synthesize gallic acid glycosides through the transglycosylation of gallic acid with sucrose (B13894) science.govresearchgate.net. Research has also explored cyclodextrin (B1172386) glucanotransferase from Trichoderma viride for the transglycosylation of polyphenolic constituents like gallic acid, forming gallic acid-4-O-β-glucopyranoside nih.gov. These enzymatic routes offer a mild and selective way to introduce glycosyl units, enhancing the solubility and modifying the properties of gallic acid derivatives d-nb.infomdpi.comfrontiersin.org.

Chemical Synthesis Approaches for this compound and Related Esters

Chemical synthesis methods provide alternative routes to galloyl esters, often employing direct esterification or coupling reactions.

Esterification Reactions (e.g., Steglich Esterification)

Direct esterification of gallic acid with alcohols or polyols is a common chemical approach. For instance, acid-catalyzed esterification using sulfuric acid is a classical method for synthesizing gallic acid alkyl esters, with yields ranging from 50% to 90% mdpi.com. This method involves refluxing gallic acid with an alkyl alcohol, where the alcohol acts as both solvent and reactant. Steglich esterification, which typically uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method for forming ester bonds under mild conditions and has been used for synthesizing gallic acid peptide derivatives globalresearchonline.net. While direct synthesis of this compound via chemical esterification is complex due to the multiple hydroxyl groups on gallic acid and the large triolein (B1671897) molecule, analogous gallic acid esters with longer fatty alcohols have been prepared using direct esterification in high-boiling, polar, inert solvents that azeotropically distill with water, in the presence of an esterifying catalyst google.com. Yields of up to 87.5% have been reported for octyl gallate using toluene (B28343) as a solvent and an acid catalyst at 123°C google.com.

Polymerization Initiator Roles in Synthetic Macromolecules (e.g., free-radical polymerization)

Gallic acid and its derivatives can play roles in polymerization processes, either as monomers, cross-linkers, or components of initiator systems. For example, gallic acid itself has been used as a monomer in cationic photopolymerization initiated by a paprika-based photoinitiator system, leading to antibacterial coatings acs.org. Gallic acid can also act as a cross-linking agent or be incorporated into polymer backbones to impart antioxidant and antimicrobial properties acs.orgnih.gov. Furthermore, gallic acid and its derivatives, such as propyl gallate, have been explored as components in catalytic systems for ring-opening polymerization (ROP) of lactides and caprolactones, often in conjunction with metal catalysts like diethylzinc (B1219324) mdpi.com. These systems can influence polymerization control, rate, and stereocontrol, leading to polymers with specific properties. The use of free radical initiators like azobisisobutyronitrile (AIBN) is also common in synthesizing polymers that incorporate gallic acid derivatives nih.gov.

Structural Modifications and Analog Design Principles

The design of this compound analogs involves modifying the gallic acid moiety, the fatty acid chains, or the ester linkages to tailor specific properties. For galloyl esters, structural modifications often focus on altering the length and saturation of the fatty acid chains attached to the glycerol backbone, or changing the number and position of galloyl groups on the glycerol or other polyol structures researchgate.net. For example, synthesizing gallic acid esters with varying alkyl chain lengths has been shown to influence their biological activities, such as trypanocidal effects mdpi.com. The strategy involves selecting appropriate galloyl donors (e.g., propyl gallate) and acceptors (e.g., glycerol or modified glycerols) and optimizing enzymatic or chemical esterification conditions to achieve regioselectivity and high yields usda.govresearchgate.net. Analog design principles also consider the potential for introducing different phenolic acid moieties, modifying the glycosylation patterns, or creating polymeric structures where gallic acid units are integrated into the polymer backbone acs.orgoup.comresearchgate.netgoogle.com.

Compound List:

this compound

Gallic acid (GA)

Triolein

Propyl gallate (PG)

1-o-Galloylglycerol (GG)

1,2-dioctanoylgalloylglycerol (DOGG)

1,2-dipalmitoylgalloylglycerol (DPGG)

Gallic acid alkyl esters

Gallic acid peptide derivatives

Gallic acid glycosides

β-glucogallin

Pentagalloylglucose (PGG)

Digalloylglucose (DGG)

Trigalloylglucose (TGG)

Tetragalloylglucose (TeGG)

Ellagic acid

Catechin

Methyl gallate

Ethyl gallate

Amyl gallate

Octyl gallate

Syringic acid

3,4,5-trimethoxybenzoic acid

Epigallocatechin gallate (EGCG)

Epigallocatechin gallate 7-O-alpha-D-glucopyranoside (EGCG-G1)

Epigallocatechin gallate 4'-O-alpha-D-glucopyranoside (EGCG-G1')

Epigallocatechin gallate 7,4'-O-alpha-D-glucopyranoside (EGCG-G2)

Gallic acid-4-O-β-glucopyranoside (GAGP)

Ellagicacid-4-O-β-glucopyranoside (EAGP)

Catechin-4′-O-glucopyranoside (CGP)

Triolein derivatives

Polyphenols

Flavonoids

Ascorbic acid

Polylactide (PLA)

Poly(ε-caprolactone) (PCL)

p(HEMA)

Methacrylamide derivative of chitosan (MC)

Epoxy gallic acid monomer

Design of Gallic Acid Amide Derivatives

The design of gallic acid amide derivatives typically involves forming amide bonds between the carboxylic acid group of gallic acid (or its activated forms) and various amines. This strategy is employed to alter the physicochemical properties of gallic acid, such as its lipophilicity, which can influence its biological activity and cellular uptake.

Carbodiimide-mediated amide coupling is a common method for synthesizing these derivatives. For instance, gallic acid can be coupled with amines like p-toluidine (B81030), p-methoxybenzylamine, phenylglycine methyl ester, propargyl amine, benzyloxyamine, and Boc-piperazine using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of additives like hydroxybenzotriazole (B1436442) (HOBt). Following amide formation, protective groups, such as benzyl (B1604629) ethers on the phenolic hydroxyls, can be removed through methods like Pd/C-catalyzed hydrogenation to yield the final gallic acid amide derivatives.

Research has shown that these amide derivatives can exhibit enhanced biological activities compared to gallic acid itself. For example, certain gallamides have demonstrated improved inhibitory effects on histamine (B1213489) release and pro-inflammatory cytokine expression, suggesting their potential in treating allergic inflammatory diseases. The choice of amine component allows for the fine-tuning of the derivative's properties, including its lipophilicity and interaction with biological targets.

Table 1: Examples of Gallic Acid Amide Synthesis

| Gallic Acid Derivative (Example) | Amine Component Used | Coupling Agent | Key Reaction Step | Yield (Typical) | Reference |

| N-alkyl gallamide | Alkylamines (e.g., methylamine, hexylamine) | Not specified (likely carbodiimide (B86325) or similar) | Amidation of gallic acid carboxyl group | Varies | orientjchem.org |

| Phenylglycine methyl ester amide | (S)-phenylglycine methyl ester | EDCI | Amide coupling, followed by debenzylation | 89% (for a related intermediate) | nih.gov |

| 3,4,5-trihydroxybenzamide derivatives | Various amines (e.g., p-toluidine, propargyl amine) | EDCI | Amide coupling | Not explicitly stated for all | nih.gov |

| 1,3,4-thiadiazole gallic acid amides | Amino-thiadiazole derivatives | Not specified (two-step reaction involving isothiocyanate intermediate) | Cyclization to form thiadiazole ring | Good yield | pjps.pk |

Incorporation of Diverse Lipophilic Chains

Incorporating diverse lipophilic chains into gallic acid structures is another strategy to modify their properties, particularly for applications requiring enhanced solubility in lipid environments or improved membrane permeability. This can be achieved through esterification or amidation reactions with fatty acids or their derivatives.

One approach involves modifying the gallic acid core by attaching lipophilic tails. For instance, gallic acid derivatives have been synthesized by linking them to lipophilic cations, such as triphenylphosphonium (TPP) moieties, via aliphatic chains of varying lengths (e.g., ten-carbon chains). These lipophilic cations are designed to target mitochondria and can exhibit selective cytotoxicity towards cancer cells. The synthesis often involves esterification or amidation steps to connect the gallic acid unit to the lipophilic cation linker.

Fatty acids themselves, like oleic acid, can also be incorporated. While direct esterification of gallic acid with oleic acid is a common method to increase lipophilicity, research also explores more complex derivatizations. For example, gallic acid can be conjugated to modified pectin (B1162225) or polygalacturonic acid, where fatty acids like oleic acid are also esterified onto the polymer backbone. Enzymatic esterification, using lipases such as Novozym 435, has been employed to attach gallic acid and other phenolic acids to polysaccharides.

The nature and length of the lipophilic chain significantly influence the derivative's antioxidant activity, solubility, and interaction with biological systems. Studies indicate that lipophilic derivatives often demonstrate enhanced antioxidant properties and better performance in lipid-based systems compared to the parent gallic acid.

Table 2: Examples of Lipophilic Chain Incorporation into Gallic Acid Derivatives

| Gallic Acid Derivative Type | Lipophilic Moiety Incorporated | Linkage Type | Synthesis Method | Observed Effect/Property | Reference |

| Lipophilic Gallic Acid Cations | Ten-carbon aliphatic chain + Triphenylphosphonium (TPP+) | Ester/Amide linkage | Esterification/Amidation | Selective cytotoxicity, mitochondrial targeting | nih.gov, fucited.cl |

| Gallic Acid-Polysaccharide Conjugates | Oleic acid, Linoleic acid | Ester linkage | Enzymatic esterification (e.g., with lipase) | Emulsifying, antioxidant, antibacterial activities | ncsu.edu |

| Lipophilic Gallic Acid Derivatives | Sterically hindered hydroquinone (B1673460) or di-ortho-tertbutyl moieties | Covalent linkage | Not specified | Enhanced antioxidant activity, improved oxidative stability | researchgate.net, csic.es |

| N-alkyl gallamides | Alkyl chains (e.g., methyl, hexyl) | Amide linkage | Amidation of gallic acid | Cytotoxic effects, varying IC50 values | orientjchem.org |

Compound Name List:

Gallic Acid (GA)

N-alkyl gallamide

(S)-phenylglycine methyl ester

p-toluidine

p-methoxybenzylamine

propargyl amine

benzyloxyamine

Boc-piperazine

N-(5-(4-fluorophenyl)-1,3,4-thiadiazole-2-yl)-3,4,5-trihydroxybenzamide

Triphenylphosphonium (TPP+)

Methyl gallate

Linoleic acid

Oleic acid

Pectin

Polygalacturonic acid

Theoretical and Computational Chemistry Investigations of Galloyl Esters and Trioleate Systems

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, are powerful tools for exploring the dynamic behavior and structural arrangements of molecules. For trioleate systems, MD simulations have been employed to study solvation phenomena, diffusion behavior, and interfacial interactions. For instance, studies involving glycerol (B35011) trioleate (triolein) have utilized MD to understand its interactions with cosolvents, revealing how different solvents influence triolein's conformation and solubility researchgate.netbiorxiv.org. These simulations can elucidate the formation of specific conformations, such as the propeller or trident structures, depending on the solvation environment researchgate.net. Furthermore, MD simulations have been used to construct force fields for triacylglycerols (TAGs) like trioleoylglycerol (TOG), enabling atomic-level modeling of complex systems such as adiposome-mimetic membranes biorxiv.org. Research has also explored the diffusion of antioxidants within trioleate base oils and the permeability of oxygen using MD simulations, correlating these with quantum chemistry calculations of bond dissociation energies mdpi.com. Coarse-grained MD simulations have also been applied to study mixtures of triolein (B1671897) with fatty acids like oleic acid, providing insights into interfacial organization and properties nih.gov.

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a cornerstone in computational chemistry for determining the electronic structure and predicting the properties of molecules. Its ability to accurately calculate ground-state energies, molecular geometries, and various electronic properties makes it highly valuable for understanding the reactivity and stability of galloyl esters and related phenolic compounds psu.edubenthamdirect.comresearchgate.netpreprints.orgresearchgate.netmdpi.comimperial.ac.uknih.gov. DFT calculations allow for the investigation of molecular orbitals, electrostatic potentials, and thermochemical parameters that correlate with observed chemical behavior, such as antioxidant activity researchgate.netpreprints.orgresearchgate.net.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a DFT-derived technique used to visualize the electron density distribution around a molecule. This mapping helps identify regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites) benthamdirect.comresearchgate.net. For galloyl esters and related phenolic compounds, MEP maps are crucial for understanding potential sites of interaction, such as hydrogen bonding or electrophilic attack, which are fundamental to their reactivity and biological activity benthamdirect.comresearchgate.net. Studies have indicated that larger maximum electrostatic potentials can be beneficial for enhancing inhibitory capabilities in certain systems researchgate.net.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's reactivity benthamdirect.compreprints.orgresearchgate.net. The HOMO represents the region where a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO indicates the region most susceptible to electron acceptance (acting as an electrophile) benthamdirect.compreprints.org. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity and easier charge transfer, which is often associated with enhanced antioxidant or inhibitory properties benthamdirect.compreprints.orgresearchgate.net. For galloyl esters, FMO theory helps predict their propensity to participate in electron transfer reactions, a mechanism central to their antioxidant function researchgate.netpreprints.org.

Conformational Analysis and Intermolecular Interactions

Computational methods are extensively used to determine the most stable three-dimensional arrangements, or conformations, of molecules mdpi.com. For gallic acid itself, DFT calculations have been employed to explore its conformational landscape, identifying various rotamers based on the orientation of its functional groups mdpi.com. Similarly, for triolein, molecular simulations have revealed preferred conformations influenced by the surrounding environment researchgate.netbiorxiv.org. Understanding these conformations is vital as they can significantly affect a molecule's physical properties, solubility, and its ability to interact with other molecules. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a critical role in how galloyl esters and trioleate systems aggregate or interact with biological targets or solvents. Computational studies can quantify these interactions, providing a deeper understanding of molecular recognition and assembly processes biorxiv.org.

Prediction of Chemical Reactivity and Stability Profiles

Compound List:

Digalloyl trioleate

Gallic acid (GA)

Trioleate

Triolein (Glycerol trioleate, TOG)

Oleic acid (OA)

Syringic acid (SA)

3,4,5-Trimethoxybenzoic acid (TMBA)

Hexadecyl 3,4,5-trimethoxybenzoate (B1228286) (HDMBA)

Ethyl gallate

Lauryl gallate

Para-hydroxybenzoic acid (PHBA)

Protocatechuic acid (PCA)

Vanillic acid (VA)

Theaflavins

Catechins

Bergenin

Investigation of in Vitro Biological Activities and Underlying Molecular Mechanisms of Galloyl Esters

Mechanisms of Radical Scavenging Activity

Galloyl esters, derivatives of the naturally occurring polyphenol gallic acid, are recognized for their potent antioxidant activities. This capacity is largely attributed to the presence of three hydroxyl groups on the aromatic ring, which can readily donate hydrogen atoms to neutralize free radicals. The stability of the resulting phenoxyl radical is enhanced by resonance delocalization, making galloyl esters effective radical scavengers. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging ability of antioxidant compounds. mdpi.com In this assay, the stable DPPH radical, which has a deep violet color, is reduced to the pale yellow hydrazine (B178648) by accepting a hydrogen atom from an antioxidant. The rate of color change is proportional to the antioxidant's scavenging capacity.

Studies on various galloyl esters have consistently demonstrated their significant DPPH radical scavenging activity. For instance, research on galloyl derivatives, such as galloyl phytol (B49457) (GP), galloyl phytanol (B1210986) (GPa), and galloyl eicosanol (B47690) (GE), has shown that they retain the exceptional radical scavenging capabilities of their parent molecule, gallic acid (GA). nih.gov The efficiency of these compounds is often quantified by their EC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

| Compound | EC50 (mM) for DPPH Scavenging |

| Gallic Acid (GA) | 0.206 |

| Galloyl Phytol (GP) | 0.256 |

| Galloyl Phytanol (GPa) | 0.262 |

| Galloyl Eicosanol (GE) | 0.263 |

| Tert-butylhydroquinone (TBHQ) | 0.431 |

| Butylated Hydroxyanisole (BHA) | 0.621 |

| Butylated Hydroxytoluene (BHT) | 0.956 |

This table presents the half-maximal effective concentration (EC50) for DPPH radical scavenging activity of various galloyl esters and standard antioxidants. Data sourced from a study on galloyl phytol and related compounds. nih.gov

The data indicates that galloyl esters exhibit comparable, and in some cases superior, DPPH scavenging activity to well-known synthetic antioxidants like TBHQ, BHA, and BHT. nih.gov The rapid reaction kinetics, often reaching over 80% of their scavenging capacity within minutes, further underscore their potency as radical scavengers. nih.gov

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for assessing antioxidant activity. This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution. This method is applicable to both hydrophilic and lipophilic antioxidants.

Inhibition of Lipid Oxidation in Model Systems

Lipid oxidation is a major cause of food spoilage and can contribute to oxidative stress in biological systems. Antioxidants that can inhibit lipid oxidation are therefore of significant interest. Galloyl esters have been investigated for their ability to protect lipids from oxidation in different environments.

Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as an excellent model for cell membranes and oil-in-water emulsions. In these dispersed systems, the interface between the lipid and aqueous phases is a critical site for oxidative reactions.

The antioxidant activity of galloyl esters in liposomal models is often evaluated by inducing oxidation with a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), and then measuring the formation of lipid oxidation products like thiobarbituric acid reactive substances (TBARS).

Research on galloyl esters has demonstrated their effectiveness in inhibiting lipid peroxidation in liposomal systems. For example, galloyl phytol (GP) and galloyl phytanol (GPa) have been shown to significantly reduce the formation of TBARS in lecithin (B1663433) liposomes when compared to a control without antioxidants. nih.gov Their performance was also comparable to or better than standard antioxidants like BHT and TBHQ. nih.gov

| Antioxidant (50 µM) | TBARS Concentration (µM) in Liposomal Model |

| Control | 1.85 |

| Galloyl Phytol (GP) | 0.42 |

| Galloyl Phytanol (GPa) | 0.55 |

| Gallic Acid (GA) | 0.68 |

| Tert-butylhydroquinone (TBHQ) | 0.75 |

| Butylated Hydroxytoluene (BHT) | 0.95 |

This table shows the concentration of thiobarbituric acid reactive substances (TBARS) in a liposomal model after induced oxidation in the presence of various galloyl esters and standard antioxidants. Data sourced from a study on galloyl phytol and related compounds. nih.gov

The lipophilic side chains of these galloyl esters are thought to facilitate their incorporation into the lipid bilayer of the liposomes, positioning the antioxidant galloyl head group at the interface where it can effectively intercept free radicals. nih.gov

Bulk oils, such as triglycerides, represent another important system where lipid oxidation occurs. Glycerol (B35011) trioleate, a homogenous triglyceride, is often used as a model system to study the efficacy of antioxidants in preventing the oxidation of bulk oils, free from the complexities of naturally occurring antioxidants found in edible oils. nih.gov

In these systems, lipophilic antioxidants are generally more effective. The antioxidant activity is typically assessed by initiating oxidation with a lipophilic radical initiator, like 2,2-azobisisobutyronitrile, and measuring the formation of oxidation products over time.

Studies have shown that galloyl esters with significant lipophilic character, such as galloyl phytol and galloyl phytanol, can effectively inhibit the oxidation of glycerol trioleate. nih.gov Their performance has been shown to be superior to that of the more hydrophilic gallic acid and comparable to the synthetic antioxidant TBHQ. nih.gov

| Antioxidant (12.5 mM) | TBARS Concentration (µM) in Glycerol Trioleate |

| Control | 1.98 |

| Galloyl Phytol (GP) | 0.51 |

| Galloyl Phytanol (GPa) | 0.62 |

| Tert-butylhydroquinone (TBHQ) | 0.71 |

| Butylated Hydroxytoluene (BHT) | 0.89 |

| Gallic Acid (GA) | 1.15 |

This table illustrates the concentration of thiobarbituric acid reactive substances (TBARS) in a glycerol trioleate bulk oil model after induced oxidation in the presence of various galloyl esters and standard antioxidants. Data sourced from a study on galloyl phytol and related compounds. nih.gov

The primary mechanism by which galloyl esters inhibit free radical production in lipid systems is through chain-breaking by donating a hydrogen atom to lipid peroxyl radicals (LOO•). This process is outlined in the following steps:

Initiation: A lipid molecule (LH) is attacked by an initiator, forming a lipid radical (L•).

Propagation: The lipid radical reacts with oxygen to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen from another lipid molecule, propagating the chain reaction.

Inhibition: The galloyl ester (ArOH) donates a hydrogen atom to the lipid peroxyl radical, forming a stable lipid hydroperoxide (LOOH) and a resonance-stabilized aryloxyl radical (ArO•).

LOO• + ArOH → LOOH + ArO•

The resulting aryloxyl radical from the galloyl ester is significantly less reactive than the lipid peroxyl radical and is unable to abstract a hydrogen atom from another lipid molecule, thus effectively terminating the radical chain reaction. The presence of multiple hydroxyl groups on the galloyl moiety allows for the scavenging of multiple radicals, further enhancing its antioxidant capacity.

Enzyme Interaction and Inhibition Studies (in vitro)

The inhibitory potential of digalloyl trioleate against several key enzymes has been a subject of scientific investigation. These studies provide insights into its potential mechanisms of action at a molecular level.

Phosphofructokinase is a crucial regulatory enzyme in the glycolytic pathway. scbt.com Research into the effects of this compound on PFK, including Trypanosomal PFK, is an area of interest for understanding its metabolic influence. However, specific data on the inhibitory concentration (IC50) or the nature of this inhibition (e.g., competitive, non-competitive) for this compound are not extensively detailed in the currently available literature.

Urease and cholinesterase are enzymes with significant roles in various biological processes. The inhibition of urease can impact organisms that rely on urea (B33335) metabolism, while cholinesterase inhibitors can affect nerve impulse transmission. nih.govmdpi.com While various natural compounds have been studied for their inhibitory effects on these enzymes, specific inhibitory data for this compound, such as IC50 values against urease or different types of cholinesterases (e.g., acetylcholinesterase, butyrylcholinesterase), remain to be fully characterized.

| Enzyme | Common Source/Type | Role |

| Urease | Bacteria (e.g., Helicobacter pylori) | Catalyzes the hydrolysis of urea. |

| Acetylcholinesterase (AChE) | Nervous system | Breaks down the neurotransmitter acetylcholine. nih.gov |

| Butyrylcholinesterase (BChE) | Liver, plasma | Hydrolyzes butyrylcholine (B1668140) and other esters. nih.gov |

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex starches into absorbable simple sugars. mdpi.comnih.gov The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. youtube.com While numerous plant-derived compounds are known to inhibit these enzymes, detailed kinetic studies and IC50 values specific to this compound are part of ongoing research. nih.govscience.gov

| Enzyme | Function |

| Alpha-Amylase | Initiates the breakdown of starch into smaller oligosaccharides. |

| Alpha-Glucosidase | Breaks down disaccharides and oligosaccharides into glucose. |

Antimicrobial Mechanisms in In Vitro Models

The antimicrobial properties of this compound have been explored against specific bacterial strains, with a focus on understanding its mechanisms of action.

Vibrio harveyi is a pathogenic bacterium that can cause significant diseases in marine aquaculture. researchgate.netmdpi.com Studies have investigated the potential of various natural compounds to inhibit its growth. smujo.id While the broader class of galloyl esters has shown antimicrobial potential, specific data regarding the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound against Vibrio harveyi are not yet fully established.

A common antimicrobial mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and loss of cellular integrity. This can result in the leakage of essential intracellular components and ultimately, cell death. While this is a known mechanism for many antimicrobial agents, the specific effects of this compound on the cellular membrane permeability and integrity of bacteria have not been extensively documented in the available scientific literature.

Interactions with Macromolecular Assemblies and Material Systems

Interfacial Properties and Distribution in Emulsion Systems

Digalloyl trioleate, a molecule combining the lipophilic nature of oleic acid with the polar characteristics of gallic acid, is anticipated to exhibit significant interfacial activity. While direct studies on this compound are limited, the behavior of its constituent parts, oleic acid and gallic acid esters, in emulsion systems provides a strong basis for understanding its functionality.

The galloyl moieties, derived from gallic acid, contribute to the molecule's behavior at the interface. Alkyl esters of gallic acid have been shown to partition to the oil-water interface, and this partitioning is influenced by the length of the alkyl chain. nih.govrsc.orgwur.nl In the case of this compound, the three oleic acid chains provide a strong anchor in the oil phase, while the galloyl groups are positioned at the interface. The presence of surfactants can further promote the partitioning of gallates to the interface, enhancing their antioxidant activity in the emulsion system. nih.gov The specific orientation and concentration of this compound at the interface will be dependent on factors such as the oil-to-water ratio and the presence of other emulsifiers. rsc.org

The table below summarizes the expected interfacial properties of this compound based on the known characteristics of its components.

| Property | Expected Influence of this compound | Rationale |

| Interfacial Tension | Reduction | The amphiphilic nature of the molecule, with lipophilic oleate (B1233923) chains and polar galloyl groups, allows it to accumulate at the oil-water interface, reducing tension. |

| Emulsion Stability | Enhancement | By reducing interfacial tension and forming a protective layer around oil droplets, it can prevent coalescence and improve long-term stability. |

| Droplet Size | Influence | The efficiency of emulsification and the resulting droplet size can be affected by the concentration and interfacial activity of this compound. |

| Interfacial Concentration | High | The lipophilic oleate chains will anchor the molecule in the oil phase, leading to a high concentration of the antioxidant galloyl moieties at the interface where oxidation often initiates. rsc.org |

Influence on Polymer Structures and Characteristics

The incorporation of this compound into polymer matrices can impart significant changes to their structural and functional properties, primarily due to the distinct characteristics of its oleic acid and gallic acid components.

The fatty acid ester component, derived from oleic acid, can act as a plasticizer in certain polymer systems. Fatty acid esters have been shown to increase the flexibility and reduce the brittleness of polymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB-V). The long hydrocarbon chains of the oleic acid moieties in this compound can intersperse between polymer chains, increasing intermolecular spacing and thereby enhancing chain mobility. This can lead to a decrease in the glass transition temperature (Tg) of the polymer, making it more pliable. acs.org The degree of substitution and the length of the fatty acid chain are critical factors in determining the extent of these effects on the mechanical properties of the polymer, such as elastic modulus and tensile strength. nih.gov

The phenolic component, the galloyl groups, can also influence polymer properties, particularly by acting as antioxidants. Phenolic antioxidants are crucial for enhancing the durability of plastics and rubbers by preventing degradation caused by oxidative processes. vinatiorganics.comresearchgate.net They function by scavenging free radicals, which can initiate polymer chain degradation, especially when exposed to heat or UV radiation. By incorporating the galloyl moieties, this compound can improve the long-term thermal stability and UV resistance of polymers. vinatiorganics.com Phenolic compounds can also act as processing stabilizers, mitigating degradation during manufacturing processes that involve heat and mechanical stress. vinatiorganics.com Furthermore, the presence of phenolic polymers can enhance the stability of conventional plastics like polyethylene. nih.gov

The potential effects of this compound on polymer characteristics are outlined in the table below.

| Polymer Characteristic | Potential Influence of this compound | Mechanism |

| Flexibility/Brittleness | Increased flexibility, reduced brittleness | The oleic acid chains act as internal lubricants, increasing the free volume between polymer chains. |

| Glass Transition Temperature (Tg) | Lowered | Increased chain mobility due to the plasticizing effect of the fatty acid esters leads to a lower Tg. acs.org |

| Thermal Stability | Enhanced | The phenolic galloyl groups can scavenge free radicals generated at elevated temperatures, inhibiting thermo-oxidative degradation. vinatiorganics.com |

| UV Resistance | Improved | The galloyl moieties can absorb UV radiation and quench UV-induced free radicals, protecting the polymer from photo-oxidation. vinatiorganics.comnih.gov |

| Processing Stability | Improved | As a phenolic antioxidant, it can prevent degradation during high-temperature processing like extrusion. vinatiorganics.com |

Synergistic Antioxidant Effects with Other Compounds

The antioxidant activity of the galloyl moieties in this compound can be significantly enhanced when used in combination with other antioxidant compounds. This phenomenon, known as synergism, can lead to a total antioxidant effect that is greater than the sum of the individual effects of the compounds.

Gallic acid and its derivatives are known to exhibit synergistic antioxidant effects with a variety of other phenolic compounds and antioxidants. For instance, studies have demonstrated a considerable synergistic effect when gallic acid is combined with caffeic acid. researchgate.netrjpharmacognosy.ir This synergy is often attributed to the ability of one antioxidant to regenerate the other, creating a more sustained radical-scavenging capacity. Combinations of gallic acid with other phenolic compounds like rosmarinic acid and flavonoids such as quercetin (B1663063) have also shown synergistic antioxidant activity. researchgate.netrjpharmacognosy.ir Similarly, a synergistic effect has been observed between gallic acid and tannic acid, proving more effective as antioxidants when used together. rdd.edu.iqresearchgate.net

The nature of the interaction (synergistic, additive, or antagonistic) can depend on the specific compounds in the mixture, their concentrations, and the system in which they are being evaluated. researchgate.netnih.gov For example, while binary combinations of gallic acid with other phenolics often show synergy, some ternary combinations have resulted in antagonistic effects. researchgate.netrjpharmacognosy.ir

The lipophilic nature of this compound, conferred by the oleic acid chains, would likely influence its synergistic interactions. In emulsion systems, it would be concentrated at the oil-water interface, where it could interact with other interface-active or oil-soluble antioxidants. For instance, it could potentially act synergistically with tocopherols (B72186) (Vitamin E), which are primary oil-soluble antioxidants. The galloyl group could regenerate the tocopheroxyl radical back to its active form, thus prolonging the antioxidant protection of the lipid phase.

The table below provides examples of potential synergistic antioxidant combinations with this compound, based on known interactions of gallic acid.

| Compound Class | Example Compound | Potential Synergistic Mechanism |

| Phenolic Acids | Caffeic Acid | Regeneration of the caffeic acid radical by the galloyl moiety, or vice versa, leading to a prolonged antioxidant effect. researchgate.net |

| Flavonoids | Quercetin | Combined radical scavenging activity and potential for regeneration of the more easily oxidized antioxidant. researchgate.netrjpharmacognosy.ir |

| Tannins | Tannic Acid | Additive and synergistic radical scavenging due to the high density of phenolic hydroxyl groups. rdd.edu.iqresearchgate.net |

| Vitamins | Ascorbic Acid (Vitamin C) | The galloyl group could be regenerated by ascorbic acid, which is a potent aqueous-phase antioxidant. |

| Tocopherols | α-Tocopherol (Vitamin E) | The galloyl group at the interface could regenerate α-tocopherol that has been oxidized in the lipid phase. |

Role in UV-Absorbing Formulations: Mechanistic Perspectives

This compound possesses properties that make it a candidate for use in UV-absorbing formulations, primarily due to the inherent UV-absorbing capabilities of its gallic acid component.

The phenolic structure of gallic acid is responsible for its absorption of ultraviolet radiation. Gallic acid exhibits a maximum UV absorption in the range of 270-280 nm, which falls within the UV-B spectrum. researchgate.net This absorption is due to the electronic transitions within the aromatic ring and its hydroxyl substituents. Upon absorbing UV photons, the molecule is excited to a higher energy state. This energy can then be dissipated through various photophysical processes, such as internal conversion or vibrational relaxation, converting the harmful UV energy into less damaging thermal energy.

The esterification of gallic acid to form this compound, with its three long oleic acid chains, significantly increases the molecule's lipophilicity and molecular weight. This has several mechanistic implications for its use in UV-absorbing formulations:

Enhanced Formulation Compatibility: The increased lipophilicity improves its solubility and compatibility with the oil phases of sunscreen emulsions and other cosmetic formulations. This allows for a more uniform distribution of the UV-absorbing chromophore (the galloyl group) throughout the product.

Reduced Skin Penetration: The large molecular size of this compound is expected to limit its penetration through the skin, a desirable characteristic for sunscreen agents to minimize systemic absorption.

Modification of Photostability: The fatty acid chains could potentially influence the photostability of the galloyl chromophore. While the UV absorption is a property of the galloyl group, the surrounding molecular environment can affect how the absorbed energy is dissipated. The long, flexible oleate chains may provide pathways for vibrational relaxation, potentially enhancing photostability.

Interfacial Localization: In emulsion-based formulations, this compound would be expected to reside at the oil-water interface. This localization could be advantageous, as it would create a UV-absorbing barrier at the surface of the oil droplets, protecting the encapsulated ingredients from photodegradation.

The incorporation of UV-absorbing groups directly onto a polymer backbone through covalent bonding has been shown to reduce UV light transmittance effectively. researchgate.net While this compound is not a polymer, its large molecular structure and potential to be physically entrapped within a formulation matrix could provide a similar benefit of reduced migration and sustained UV protection.

The table below summarizes the mechanistic perspectives of this compound's role in UV-absorbing formulations.

| Feature | Mechanistic Role | Implication for Formulation |

| Galloyl Chromophore | Primary UV-absorbing moiety | Provides absorption in the UV-B range (around 270-280 nm). researchgate.net |

| Oleic Acid Chains | Increase lipophilicity and molecular size | Improves compatibility with oil phases and reduces potential for skin penetration. |

| Amphiphilic Nature | Promotes interfacial localization in emulsions | Creates a UV-protective layer at the oil-water interface, shielding lipophilic ingredients. |

| Energy Dissipation | Potential for enhanced vibrational relaxation | May contribute to the photostability of the molecule after UV absorption. |

Emerging Research Avenues and Future Directions for Digalloyl Trioleate Studies

Development of Novel Synthetic Biocatalytic Approaches

The synthesis of galloyl esters, including structures analogous to digalloyl trioleate, is increasingly moving towards biocatalytic methods to ensure sustainability and high selectivity. Enzymes such as lipases and tannases are at the forefront of this research, offering milder reaction conditions and reduced by-product formation compared to traditional chemical synthesis. researchgate.netscielo.br

Lipases, particularly from sources like Candida antarctica and Bacillus licheniformis, are widely used for the esterification of gallic acid with various alcohols. nih.govmdpi.com These enzymes can function in non-aqueous, organic solvents, which is crucial for solubilizing lipophilic substrates like oleic acid precursors. scielo.br Research has shown that immobilizing these enzymes on solid supports, such as celite, can significantly enhance their stability and reusability. nih.gov For instance, celite-bound lipase (B570770) from B. licheniformis has been successfully used to synthesize various alkyl gallates with yields ranging from 58% to 72%. nih.gov The choice of solvent and the removal of water from the reaction medium are critical factors that influence the final ester yield. nih.gov

Tannases (tannin acyl hydrolases) represent another class of enzymes with specificity for hydrolyzing ester bonds in tannins, a reaction that can be reversed for synthesis. capes.gov.brd-nb.inforesearchgate.net Immobilized tannase (B8822749) has been employed to produce n-propyl and amyl gallates by reacting gallic acid with the corresponding alcohols in organic solvents. capes.gov.brgoogle.com These enzymatic approaches offer high specificity for the acid portion of the ester, presenting a viable route for creating complex structures like this compound. capes.gov.br

Future research is focused on enzyme engineering to improve catalytic efficiency and substrate range, as well as optimizing reaction conditions in green solvents to develop more environmentally friendly production methods. researchgate.netresearchgate.net

| Enzyme | Substrate Alcohol | Support/Matrix | Reaction Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Lipase (Bacillus licheniformis SCD11501) | n-propyl alcohol | Celite 545 | 55°C, 10 h, water-free system | 72.1% | nih.gov |

| Lipase (Bacillus licheniformis SCD11501) | ethyl alcohol | Celite 545 | 55°C, 10 h, water-free system | 66.9% | nih.gov |

| Lipase (Candida antarctica) | 1-butanol | Immobilized | Organic solvent, 72 h | ~67% (for butyl dihydrocaffeate) | mdpi.com |

| Tannase | n-propanol | Immobilized | Room temperature, 18-42 h | Qualitatively confirmed | google.com |

Advanced Spectroscopic Methods for Real-time Mechanistic Insights

Understanding the structure and formation of complex molecules like this compound requires sophisticated analytical techniques. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for detailed characterization.

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (HSQC, HMBC) techniques, provides unambiguous structure determination of galloyl derivatives. researchgate.netnih.gov For example, the singlets observed in the ¹H NMR spectrum between δ 6.89-7.12 ppm are characteristic of the H-2 and H-6 protons of the galloyl moiety. researchgate.net These methods are crucial for confirming the successful synthesis and purity of the target compounds. nih.govresearchgate.netnih.gov

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and profiling galloyl esters in complex mixtures. nih.govcaldic.com High-resolution MS techniques like Time-of-Flight (TOF) provide accurate mass data, allowing for the determination of elemental compositions. nih.govuni.lu Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns, such as the loss of a galloyl group (152 Da) or the presence of gallic acid fragments (m/z 169), which helps in the structural elucidation of unknown gallotannins and their derivatives. nih.govresearchgate.net Fourier Transform Infrared (FTIR) spectroscopy is also used to identify key functional groups, such as the C=O stretching band of the ester, confirming the esterification of gallic acid. nih.gov

These advanced methods are not only used for final product characterization but are also being adapted for real-time monitoring of biocatalytic reactions, offering insights into reaction kinetics and mechanisms.

| Spectroscopic Method | Type of Information Provided | Key Findings/Signals | Reference |

|---|---|---|---|

| ¹H NMR | Structural confirmation of galloyl moiety | Singlets at δ 6.89-7.12 ppm for H-2' and H-6' of the galloyl group. | researchgate.net |

| ¹³C NMR | Carbon skeleton determination | Characteristic signals for galloyl carbons, e.g., C2/C6 at ~109 ppm and C=O at ~166 ppm. | nih.gov |

| LC-MS/MS | Identification and fragmentation analysis | Characteristic product ions at m/z 169 ([gallic acid - H]⁻) and 125 ([gallic acid - H - CO₂]⁻). | nih.gov |

| FTIR | Functional group identification | Shift of the C=O stretching band upon esterification. | nih.gov |

In-depth Computational Analysis of Structure-Activity Relationships

Computational chemistry provides powerful tools to predict the biological activity of molecules like this compound and to understand their mechanisms of action at a molecular level. Methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are increasingly applied to the study of galloyl esters. mdpi.comwikipedia.orgnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org For galloyl esters, these models can predict antioxidant potential or enzyme inhibitory activity based on molecular descriptors like hydrophobicity, electrophilicity, and steric properties. mdpi.comrepec.org Such studies have indicated that the formation of an ester bond can increase the antioxidant efficiency of the galloyl group. researchgate.net

Molecular docking simulations are used to predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.gov Studies on gallic acid alkyl esters suggest potential targets like the alternative oxidase in Trypanosoma brucei, providing a hypothesis for their observed trypanocidal activity. mdpi.com For antioxidant mechanisms, Density Functional Theory (DFT) and molecular dynamics simulations can elucidate how gallic acid esters interact with radicals and form stable complexes with lipid molecules, thereby enhancing oxidative stability. repec.org These computational approaches can effectively predict the antioxidant potential of galloyl esters, facilitating the rational design of new and more potent derivatives. repec.org

| Computational Method | Purpose of Study | Key Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate antioxidant mechanisms | Revealed lower reaction barriers with ROO• radicals for gallic acid esters compared to gallic acid. | repec.org |

| Molecular Dynamics (MD) | Investigate interactions in a lipid environment | Showed formation of stable hydrogen-bonded complexes between gallic acid esters and natural ester molecules. | repec.org |

| Molecular Docking | Identify potential biological targets | Suggested Trypanosoma brucei alternative oxidase as a likely target for the trypanocidal activity of gallic acid alkyl esters. | mdpi.com |

| QSAR | Predict toxicity and biological activity | Models demonstrate relationships between molecular descriptors (e.g., hydrophobicity, electrophilicity) and the toxicity of related compounds. | mdpi.com |

Exploration of Novel In Vitro Biological Targets and Pathways

While the antioxidant properties of gallic acid are well-known, its esterification to form lipophilic derivatives like this compound can modulate its interaction with biological systems, opening up new therapeutic possibilities. Research is actively exploring novel in vitro biological targets and pathways for galloyl esters.

Enzyme inhibition is a significant area of investigation. Galloyl esters have shown potent inhibitory activity against various enzymes. For example, n-dodecyl gallate and (-)-epigallocatechin-3-O-gallate (EGCG) are effective non-competitive inhibitors of p-hydroxybenzoate hydroxylase. core.ac.uk Other studies have demonstrated that certain galloyl glycosides exhibit strong inhibitory activity against α-glucosidase, an enzyme relevant to diabetes management. researchgate.netnih.gov

The anti-proliferative and cytotoxic effects of galloyl esters against various cancer cell lines are also being explored. Galloyl glucose has been shown to have anti-proliferative activity in cholangiocarcinoma cells and can inhibit cell migration. researchgate.netnih.gov The length of the alkyl chain in synthetic galloyl derivatives has been found to be crucial for their growth inhibition activity against colon cancer cells. researchgate.net Furthermore, studies have investigated the trypanocidal and leishmanicidal activity of gallic acid alkyl esters, identifying specific chain lengths that are most effective against the Trypanosoma brucei parasite while showing lower cytotoxicity to human cells. mdpi.com These findings suggest that by modifying the lipophilic portion of the molecule, the specificity and potency against various biological targets can be fine-tuned.

| Compound | Biological Target/Assay | Observed Effect (IC₅₀) | Reference |

|---|---|---|---|

| n-Dodecyl gallate (DG) | p-hydroxybenzoate hydroxylase | 16 µM | core.ac.uk |

| (-)-Epigallocatechin-3-O-gallate (EGCG) | p-hydroxybenzoate hydroxylase | 16 µM | core.ac.uk |

| Symcomoside B (galloyl glycoside) | alpha-glucosidase | 0.733 mM | researchgate.netnih.gov |

| Propyl gallate | Trypanosoma brucei | 3.2 µM | mdpi.com |

| Butyl gallate | Trypanosoma brucei | 3.0 µM | mdpi.com |

| β-glucogallin | Cholangiocarcinoma cell proliferation | Demonstrated highest inhibition among tested esters | nih.gov |

Investigations into the Photochemistry and Photostability Mechanisms of Galloyl Esters in Complex Matrices

For any compound intended for use in products exposed to light, such as sunscreens or stabilized oils, understanding its photochemistry and photostability is critical. This compound was historically used as a UV absorber in sunscreens, although it is no longer common due to a poor UV absorption profile. chemicalbook.comncats.io However, the study of the photostability of galloyl esters remains relevant for their application as antioxidants in complex matrices like foods and cosmetics.

The galloyl moiety is susceptible to degradation through factors like oxidation and photodegradation. researchgate.net Exposure to light, particularly UV radiation, can initiate degradation pathways. Studies on hydrolyzable tannins, which are complex galloyl esters, show that they can be degraded into smaller phenolic compounds like gallic acid, chebulic acid, and corilagin (B190828) upon exposure to sunlight. mdpi.com The cleavage of ester bonds is a primary degradation mechanism. d-nb.infomdpi.com

The stability of these compounds is highly dependent on the matrix in which they are incorporated. The presence of other components, pH, and the type of solvent or lipid can all influence the rate and pathway of degradation. For example, the formation of a C-C link between two gallic acid rings, as seen in ellagitannins, significantly alters the UV-Vis absorption profile compared to simple galloyl esters. researchgate.net Future research in this area will focus on systematically characterizing the degradation products of specific galloyl esters like this compound under various light conditions and in different matrices to better predict their stability and shelf-life as functional ingredients.

| Factor | Effect on Galloyl Esters | Potential Degradation Products | Reference |

|---|---|---|---|

| Sunlight/UV Exposure | Initiates hydrolytic cleavage of ester bonds in complex tannins. | Gallic acid, chebulic acid, corilagin, ellagic acid. | mdpi.com |

| Hydrolysis | Cleavage of ester bonds between the galloyl moiety and the core molecule (e.g., glucose). | Free gallic acid and the core alcohol/polyol. | d-nb.infomdpi.com |

| Microbial Action | Enzymatic degradation by tannases, cleaving ester bonds. | Gallic acid and glucose. | d-nb.inforesearchgate.net |

| Oxidation | Abiotic degradation factor that can alter the phenolic structure. | Further oxidized phenolic compounds. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing the purity and structure of Digalloyl trioleate?

- Methodological Answer : this compound’s purity and structural integrity are typically confirmed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for assessing purity, while nuclear magnetic resonance (NMR; ¹H and ¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) are critical for structural elucidation. For advanced validation, X-ray Photoelectron Spectroscopy (XPS) can identify surface functional groups, as demonstrated in catalytic studies of similar esters . Elemental analysis (CHON-S) is also essential to verify stoichiometric composition .

Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, catalyst loading, reaction time) using Design of Experiments (DoE) frameworks. For instance, in analogous trioleate deoxygenation studies, sulfided CoMo/CA carbide catalysts at 310°C and 900 psi H₂ pressure achieved 100% conversion . Documenting all steps in line with the Beilstein Journal’s guidelines—including precise reagent quantities, solvent systems, and purification methods—ensures reproducibility .

Q. What are the standard stability-testing protocols for this compound under varying environmental conditions?

- Methodological Answer : Accelerated stability studies should assess thermal, oxidative, and hydrolytic degradation. Thermogravimetric Analysis (TGA) determines thermal stability, while controlled exposure to UV light or elevated oxygen levels evaluates oxidative resistance. For hydrolytic stability, incubate samples at varying pH (e.g., 3–9) and analyze degradation products via HPLC-MS. Triangulate data using multiple observers or methods to enhance credibility .

Advanced Research Questions

Q. How does the molecular architecture of this compound influence its antioxidant mechanism in lipid peroxidation pathways?

- Methodological Answer : Mechanistic studies require comparative assays (e.g., DPPH radical scavenging, ORAC) to quantify antioxidant activity. Molecular dynamics simulations can model interactions between this compound’s galloyl groups and lipid membranes. Experimental validation via Electron Paramagnetic Resonance (EPR) spectroscopy identifies free radical quenching pathways. Contrast these findings with structurally analogous antioxidants (e.g., tocopherols) to isolate structure-function relationships .

Q. What experimental strategies resolve contradictions in reported antioxidant efficacy data for this compound across studies?

- Methodological Answer : Discrepancies often arise from divergent assay conditions or sample purity. Implement data triangulation by repeating assays under standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Cross-validate results using orthogonal methods: for example, compare thiobarbituric acid reactive substances (TBARS) assays with malondialdehyde (MDA) quantification via GC-MS. Meta-analyses of published data, weighted by methodological rigor (e.g., adherence to Beilstein’s experimental reporting standards ), can identify systemic biases .

Q. How can researchers design in vitro/in vivo models to evaluate the bioavailability and metabolic fate of this compound?

- Methodological Answer : Use Caco-2 cell monolayers for intestinal absorption studies, coupled with LC-MS/MS to track metabolites. For in vivo models, administer radiolabeled this compound (³H or ¹⁴C) to rodents and analyze biodistribution via scintillation counting. Metabolomic profiling (e.g., UPLC-QTOF-MS) identifies phase I/II metabolites. Ensure ethical compliance by referencing institutional guidelines for animal studies .

Key Considerations for Experimental Design

- Reproducibility : Adhere to journal guidelines (e.g., Beilstein ) for detailed method documentation.

- Triangulation : Combine HPLC, NMR, and XPS data to validate structural claims .

- Ethical Compliance : Follow institutional protocols for human/animal studies, including participant selection criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.